molecular formula C8H13N3 B8240577 (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine

(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine

Cat. No. B8240577
M. Wt: 151.21 g/mol
InChI Key: GAMOLKDGNPSGPU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine involves the condensation of 2-amino-4-methylpyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and reduction with sodium borohydride.

Starting Materials
2-amino-4-methylpyridine, ethyl acetoacetate, hydrazine hydrate, sodium borohydride

Reaction
Step 1: Condensation of 2-amino-4-methylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 6-methyl-5-oxo-1,2,3,5-tetrahydro-pyrazolo[1,5-a]pyridine-4-carboxylic acid ethyl ester., Step 2: Cyclization of the intermediate with hydrazine hydrate in the presence of acetic acid to form (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine., Step 3: Reduction of the final product with sodium borohydride in methanol to obtain the desired compound.

properties

IUPAC Name

(6S)-6-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7-3-5-11-8(6-9-7)2-4-10-11/h2,4,7,9H,3,5-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMOLKDGNPSGPU-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine

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